molecular formula C14H16N2S B2465853 3-Phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 4602-36-2

3-Phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Cat. No.: B2465853
CAS No.: 4602-36-2
M. Wt: 244.36
InChI Key: QFNMCEHDUIVPLO-UHFFFAOYSA-N
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Description

3-Phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a heterocyclic compound characterized by a spirocyclic structure containing both nitrogen and sulfur atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a thiocarbonyl compound. The reaction conditions often require the use of solvents like ethanol or methanol and may involve heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to dissolve the reactants .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the spirocyclic structure .

Scientific Research Applications

3-Phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways involved are still under investigation, but its structure suggests potential interactions with sulfur- and nitrogen-containing biomolecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione include:

Uniqueness

What sets this compound apart from these similar compounds is its specific spirocyclic structure and the presence of both nitrogen and sulfur atoms.

Properties

IUPAC Name

3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2S/c17-13-12(11-7-3-1-4-8-11)15-14(16-13)9-5-2-6-10-14/h1,3-4,7-8H,2,5-6,9-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNMCEHDUIVPLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)NC(=S)C(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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